molecular formula C18H15BrN4O2S B6545163 N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 946224-19-7

N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6545163
CAS No.: 946224-19-7
M. Wt: 431.3 g/mol
InChI Key: FYZQRFZXQWDVDI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(3-bromophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2S/c19-12-5-4-8-14(9-12)20-16(24)10-15-11-26-18(22-15)23-17(25)21-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZQRFZXQWDVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications. The presence of the bromophenyl and phenylcarbamoyl moieties contributes to its potential biological efficacy.

Anticancer Activity

Research indicates that compounds containing thiazole structures exhibit significant anticancer properties. For instance, derivatives of thiazole have been reported to inhibit the growth of various cancer cell lines, including MCF-7 (human breast carcinoma) and HEPG2 (liver cancer) cells. The study highlighted that certain thiazole derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting enhanced potency against cancer cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 Value (µM)Reference
N-(3-bromophenyl)...MCF-721.3 ± 0.72
Thiazole Derivative AHEPG210.28
Thiazole Derivative BSKNMC5.41

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures can activate caspases and release cytochrome c from mitochondria, leading to programmed cell death . Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell survival, such as Abl protein kinase, thus inhibiting their activity .

Antimicrobial Activity

In addition to its anticancer properties, the compound's thiazole moiety is associated with antimicrobial activity. Research has demonstrated that thiazole derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds with electron-withdrawing groups on the phenyl ring have shown enhanced antibacterial activity comparable to standard antibiotics like norfloxacin .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Thiazole Derivative CStaphylococcus aureus15
Thiazole Derivative DEscherichia coli30

Case Studies

Several case studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound. One study synthesized a series of thiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Another study investigated the antimicrobial properties of phenylthiazol derivatives, finding that modifications to the phenyl group could enhance antibacterial efficacy against resistant strains of bacteria .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
  • Molecular Formula : C₁₈H₁₄BrN₃O₂S
  • Molecular Weight : 424.3 g/mol (estimated based on analogs in –15).
  • Key Features: Acetamide backbone: Provides hydrogen-bonding capability via the amide group. 1,3-Thiazol ring: A heterocyclic core with a phenylcarbamoyl amino group at position 2, enabling π-π stacking and hydrogen-bond interactions.

The bromine atom may enhance metabolic stability compared to non-halogenated analogs .

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Groups

Compound Name Key Structural Differences Molecular Weight (g/mol) Pharmacological Target/Activity Key Findings/References
N-(2,6-dimethylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide (F042-0101) 2,6-Dimethylphenyl vs. 3-bromophenyl substituent ~406.4 Screening compound (unspecified target) Improved steric hindrance; potential for altered receptor binding .
N-(4-bromophenyl)acetamide Para-bromophenyl vs. meta-bromophenyl 214.1 Crystallographic model Altered dihedral angles (66.4° vs. 40.0° in analogs) affect packing .
Mirabegron (β3-adrenoceptor agonist) Complex substituent on phenylacetamide () 396.5 β3-Adrenoceptor High BBB permeability; used for overactive bladder .

Analysis :

  • Substituent Position : The meta-bromine in the target compound vs. para-bromine in N-(4-bromophenyl)acetamide may reduce crystallographic symmetry but enhance target selectivity .

Analogs with Heterocyclic Modifications

Compound Name Key Structural Differences Molecular Weight (g/mol) Pharmacological Target/Activity Key Findings/References
N-(3-bromophenyl)-2-[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetamide Triazole-thio group vs. thiazol-carbamoyl group 466.4 Unspecified (anticancer/antimicrobial) Pyridine enhances solubility; triazole offers diverse binding modes .
N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide (4CJ) 3-Fluoroanilino-thiazol vs. phenylcarbamoyl-thiazol 327.4 Kinase inhibitor (PDB entry 4CJ) Fluorine improves metabolic stability and binding affinity .

Analysis :

  • Heterocyclic Core: The target compound’s thiazol-carbamoyl group provides dual hydrogen-bond donor/acceptor sites, whereas triazole-thio analogs () prioritize sulfur-mediated interactions.
  • Bioisosteres : Fluorine in 4CJ acts as a bioisostere for hydrogen, enhancing target affinity without significant steric changes .

Pharmacokinetic Properties :

  • Lipophilicity: The bromine atom increases LogP compared to Mirabegron (estimated LogP ~2.5 vs.
  • Metabolic Stability: Bromine’s electron-withdrawing effect may slow oxidative metabolism compared to non-halogenated analogs .

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